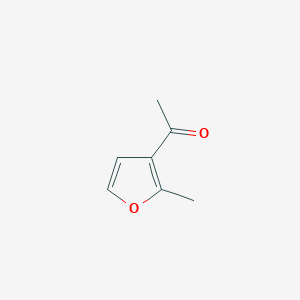
1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI): is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is notable for its structural uniqueness, which includes a benzene ring fused to an imidazole ring with methyl groups at the 5 and 6 positions and a mercaptomethyl group at the 2 position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biological Synthesis: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) can be synthesized biologically from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase.
Chemical Synthesis: It can also be synthesized chemically by reacting 4,5-dimethyl-1,2-phenylenediamine with triethyl orthoformate in the presence of iodine or gallium triflate as a catalyst in acetonitrile.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial synthesis of 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) can undergo nucleophilic and electrophilic substitution reactions due to the presence of the benzene and imidazole rings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which can modify its functional groups and overall reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as cyanide and amines.
Electrophilic Substitution: Reagents like bromine and nitric acid are used under controlled conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzimidazole derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
Chemistry:
Catalysis: Benzimidazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: They are studied for their potential use in organic semiconductors and other advanced materials.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives exhibit antimicrobial properties and are researched for their potential use in treating infections.
Anticancer Agents: Some derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry:
Mechanism of Action
Molecular Targets and Pathways: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) exerts its effects by interacting with various molecular targets, including enzymes and receptors. The specific mechanism of action can vary depending on the biological context and the specific derivative used . For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens .
Comparison with Similar Compounds
Benzimidazole: The parent compound, which lacks the methyl and mercaptomethyl groups.
5,6-Dimethylbenzimidazole: Similar structure but without the mercaptomethyl group.
2-Mercaptomethylbenzimidazole: Similar structure but without the methyl groups at the 5 and 6 positions.
Uniqueness: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) is unique due to the presence of both the methyl groups and the mercaptomethyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications .
Properties
CAS No. |
73688-72-9 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(5,6-dimethyl-1H-benzimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C10H12N2S/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) |
InChI Key |
PXPXXPJORACKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methoxy-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8778801.png)
![[1-(Propan-2-yl)azetidin-2-yl]methanol](/img/structure/B8778809.png)


![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B8778826.png)





![Tert-butyl 8,9-dihydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8778874.png)
